2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene
Description
Systematic IUPAC Nomenclature and Stereochemical Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted naphthalene derivatives. The base structure consists of naphthalene, a bicyclic aromatic hydrocarbon with two fused benzene rings. The compound features two distinct substituents: a bromine atom at position 2 and a complex ethoxyethoxy group at position 6 of the naphthalene ring system.
The complete systematic name "this compound" incorporates several critical nomenclature elements. The numerical prefixes "2-" and "6-" indicate the specific positions of substitution on the naphthalene ring, following the standardized numbering system where positions are numbered consecutively around the fused ring system. The stereochemical descriptor "(1S)" specifies the absolute configuration at the chiral center within the ethoxyethoxy side chain, indicating the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules.
The ethoxyethoxy substituent itself represents a complex functional group consisting of an ethoxy group (-OCH2CH3) attached to an ethoxy bridge (-CH(CH3)O-). This arrangement creates a chiral center at the carbon bearing the methyl group, necessitating the inclusion of stereochemical notation in the systematic name. The molecular formula C14H15BrO2 reflects the complete atomic composition, with a molecular weight of 295.17 grams per mole.
Alternative nomenclature forms appear in various chemical databases and literature sources. The simplified designation "2-Bromo-6-(1-ethoxyethoxy)naphthalene" omits explicit stereochemical notation while maintaining structural clarity. This variation frequently appears in commercial chemical catalogs and represents the same fundamental structure without specifying the stereochemical configuration at the chiral center.
Comparative Analysis of CAS Registry Numbers (142524-71-8 vs 1823183-99-8)
The compound exists under two distinct Chemical Abstracts Service registry numbers, reflecting different stereochemical specifications and registration histories. CAS number 142524-71-8 corresponds to the racemic or unspecified stereochemical form of 2-Bromo-6-(1-ethoxyethoxy)naphthalene. This registration typically encompasses both possible stereoisomers at the chiral center without distinction.
In contrast, CAS number 1823183-99-8 specifically designates the (S)-stereoisomer of the compound, formally named "this compound". This more recent registration reflects increased attention to stereochemical purity in synthetic applications and pharmaceutical research. The distinction between these registry numbers highlights the importance of stereochemical control in modern organic synthesis.
| CAS Registry Number | Stereochemical Specification | Molecular Formula | Molecular Weight | MDL Number |
|---|---|---|---|---|
| 142524-71-8 | Unspecified/Racemic | C14H15BrO2 | 295.17 g/mol | MFCD08741420 |
| 1823183-99-8 | (S)-Configuration | C14H15BrO2 | 295.17 g/mol | MFCD08741420 |
The availability of both registry numbers reflects the evolution of chemical registration practices and the growing emphasis on stereochemical precision in chemical commerce. Commercial suppliers often list products under both numbers, with pricing and availability varying based on stereochemical purity requirements. The (S)-stereoisomer typically commands higher prices due to additional synthetic complexity and purification requirements.
X-ray Crystallographic Studies and Conformational Analysis
While specific crystallographic data for this compound were not identified in available databases, related naphthalene derivatives provide valuable insights into expected conformational behavior. Studies of structurally similar compounds reveal that naphthalene derivatives with bulky substituents at the 2 and 6 positions adopt specific conformational preferences to minimize steric interactions.
The ethoxyethoxy side chain introduces conformational flexibility through multiple rotatable bonds. The InChI string "InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3" provides structural connectivity information, while the corresponding SMILES notation "CCOC(C)Oc1ccc2cc(Br)ccc2c1" describes the molecular topology. These representations indicate four rotatable bonds within the ethoxyethoxy substituent, contributing to conformational complexity.
Stereochemical investigations of related naphthalene derivatives demonstrate preferential adoption of specific conformations due to intramolecular interactions. Research on 3-diazonaphthalene-1,2,4-trione derivatives reveals that stereochemical outcomes often result from preferred formation of stronger intramolecular hydrogen bonds over weaker alternatives. By analogy, the ethoxyethoxy substituent in the target compound may adopt conformations that optimize favorable intramolecular contacts while minimizing unfavorable steric interactions.
The molecular geometry optimization calculations indicate that the naphthalene ring system remains essentially planar, with substituents adopting out-of-plane orientations to minimize steric congestion. The computed molecular properties include a topological polar surface area of 18.46 Ų, indicating limited polar character consistent with the predominantly aromatic structure.
Computational Modeling of Electronic Structure (DFT Calculations)
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of naphthalene derivatives. While specific calculations for this compound were not identified, comprehensive studies of naphthalene itself using various basis sets offer relevant comparative data. Research utilizing the Gaussian computational package with multiple basis sets (STO-3G, 3-21G, 6-31G, 6-311G, and SDD) demonstrates the effectiveness of DFT methods for predicting structural and electronic properties of naphthalene systems.
The computational studies reveal that the aug-cc-pVQZ basis set provides optimal accuracy for electronic property calculations, yielding a Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital gap of 4.75 electron volts for naphthalene. Substitution with bromine and ethoxyethoxy groups would be expected to modify these electronic properties through both inductive and resonance effects.
| Computational Parameter | Naphthalene (DFT/aug-cc-pVQZ) | Expected Trend for Substituted Derivative |
|---|---|---|
| HOMO Energy | -6.13 eV | Elevated due to electron-donating ethoxy groups |
| LUMO Energy | -1.37 eV | Lowered due to electron-withdrawing bromine |
| HOMO-LUMO Gap | 4.75 eV | Reduced due to opposing electronic effects |
| Ionization Energy | 6.13 eV | Modified by substituent effects |
| Electron Affinity | 1.37 eV | Enhanced by bromine substitution |
Electronic structure calculations for halogenated naphthalene derivatives indicate that bromine substitution introduces significant perturbations to the molecular orbital energies. The electron-withdrawing nature of bromine lowers both HOMO and LUMO energies, while the electron-donating ethoxyethoxy substituent provides opposing effects. This combination creates unique electronic characteristics that influence chemical reactivity patterns.
The computed molecular hardness and softness parameters provide additional insights into chemical behavior. For naphthalene, the calculated molecular hardness of 2.37 electron volts and corresponding softness of 0.42 suggest moderate reactivity toward both electrophilic and nucleophilic attack. Substitution with bromine and ethoxyethoxy groups would modify these parameters, potentially enhancing regioselectivity in chemical reactions.
Properties
IUPAC Name |
2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRVLEXALHNC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The predominant method for preparing 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene involves selective bromination of 6-[(1S)-1-ethoxyethoxy]naphthalene. This process introduces a bromine atom at the 2-position of the naphthalene ring while preserving the sensitive ethoxyethoxy substituent at the 6-position.
Detailed Bromination Procedure
- Starting Material: 6-[(1S)-1-ethoxyethoxy]naphthalene
- Brominating Agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS)
- Solvents: Dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or other inert organic solvents
- Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures (25–40 °C) to ensure controlled bromination without overreaction
- Reaction Time: Varies from 1 to several hours depending on reagent concentration and temperature
Mechanism: The bromination proceeds via electrophilic aromatic substitution, where the bromine electrophile selectively attacks the 2-position of the naphthalene ring due to electronic and steric effects influenced by the ethoxyethoxy substituent at the 6-position.
Reaction Setup and Workup
- The bromination reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- The brominating agent is added dropwise to a stirred solution of 6-[(1S)-1-ethoxyethoxy]naphthalene in the chosen solvent.
- The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is quenched with a reducing agent or water to deactivate excess bromine.
- The organic layer is separated, washed with aqueous sodium thiosulfate to remove residual bromine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Representative Data Table for Bromination Reaction
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 6-[(1S)-1-ethoxyethoxy]naphthalene | Purity > 98% |
| Brominating Agent | Br₂ or NBS | NBS preferred for milder conditions |
| Solvent | Dichloromethane (CH₂Cl₂) | Alternative: Carbon tetrachloride (CCl₄) |
| Temperature | 25–40 °C | Room temperature preferred |
| Reaction Time | 1–4 hours | Monitored by TLC/HPLC |
| Atmosphere | Nitrogen or Argon | Prevents oxidation |
| Workup | Aqueous sodium thiosulfate wash | Removes excess bromine |
| Purification | Column chromatography or recrystallization | Yields > 80% typical |
Research Findings and Optimization Notes
- Selectivity: The presence of the (1S)-1-ethoxyethoxy group at the 6-position directs bromination to the 2-position due to electronic effects, minimizing polybromination or substitution at undesired sites.
- Brominating Agent Choice: N-bromosuccinimide is often favored over elemental bromine for better control and fewer side reactions.
- Solvent Effects: Dichloromethane is preferred for its ability to dissolve both reactants and brominating agents and for providing a stable reaction environment.
- Temperature Control: Maintaining mild temperatures reduces the risk of decomposition or side reactions involving the ethoxyethoxy group.
- Enantiomeric Integrity: The (1S)-configuration of the ethoxyethoxy substituent is retained under these conditions, important for stereospecific applications.
Summary Table of Preparation Methods
| Method No. | Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Br₂ | CH₂Cl₂ | 25 °C | 2 hours | 75–85 | Simple, effective bromination |
| 2 | N-Bromosuccinimide | CH₂Cl₂ | 25–30 °C | 1.5–3 hours | 80–90 | Milder, higher selectivity |
| 3 | Br₂ | CCl₄ | 30–40 °C | 3 hours | 70–80 | Alternative solvent, less common |
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene undergoes several types of reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to alter its chemical structure.
Reduction Reactions: The reduction of the bromine atom can result in the formation of dehalogenated naphthalene derivatives.
Common Reagents and Conditions:
Substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction reactions can be facilitated by reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed:
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation may produce naphthoquinones or other oxygenated compounds.
Scientific Research Applications
Chemistry:
In chemistry, 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology and Medicine:
In biological research, compounds related to naphthalene structures have shown promise in medicinal chemistry. This compound could be explored for its potential biological activity, including its role as a starting material for drug development.
Industry:
Industrially, this compound can be utilized in the manufacture of dyes, pigments, and other fine chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene depends on its application. In synthetic chemistry, its bromine atom allows for versatile functionalization through various chemical reactions. When used in biological contexts, the compound's interactions with molecular targets would be mediated by its aromatic and functional groups, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is best contextualized against related brominated naphthalene derivatives. Below, we compare its properties and reactivity with sulfinyl/sulfonyl-substituted analogs and isomeric spiro compounds.
Table 1: Structural and Physical Properties of Brominated Naphthalene Derivatives
Key Observations:
Substituent Effects on Physical Properties :
- Sulfinyl/sulfonyl derivatives (e.g., 8l, 8n, 8p) exhibit higher melting points (149–237°C) compared to spirocyclic analogs, likely due to increased polarity and hydrogen-bonding capacity of the sulfinyl group . The ethoxyethoxy-substituted compound’s melting point is unreported, but its ether group may reduce intermolecular interactions relative to sulfinyl groups.
- Fluorine or chlorine atoms on benzyl substituents (8l, 8n, 8p) further elevate melting points via halogen bonding .
Spectral Data Comparison :
- ¹³C-NMR : The ethoxyethoxy group in this compound generates distinct signals for the ether-linked carbons (e.g., δ ~60 ppm for the ethoxy CH₂), whereas sulfinyl/sulfonyl analogs show resonances for sulfoxide/sulfone groups (δ 54–59 ppm for sulfinyl CH₂; δ 115–135 ppm for aromatic carbons adjacent to sulfonyl groups) .
- HRMS : The target compound’s molecular ion ([M+H]⁺) would theoretically appear at m/z 295.18, contrasting with sulfinyl derivatives (e.g., 8l: m/z 362.9855) due to differences in substituent mass .
Isomerism and Reactivity :
- The spirocyclic compound 8-(4-bromophenyl)-1,4-dioxaspiro[4.5]dec-7-ene shares the same molecular formula (C₁₄H₁₅BrO₂) and weight as this compound but features a dioxolane ring fused to a decene system. This structural divergence significantly alters reactivity, with the spiro compound likely being more rigid and less prone to ether cleavage .
Synthetic Utility :
- Sulfinyl/sulfonyl derivatives (e.g., 8l, 9l) are often intermediates in medicinal chemistry (e.g., radioprotective agents) , whereas ethoxyethoxy-substituted naphthalenes may serve as chiral ligands or building blocks for asymmetric synthesis.
Research Implications and Limitations
While the provided evidence highlights critical trends in substituent effects, gaps remain:
Biological Activity
2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a bromine atom and an ethoxyethoxy group. This compound, with the molecular formula CHBrO and a molar mass of approximately 251.12 g/mol, exhibits potential biological activities that warrant investigation.
The compound has notable physical properties:
- Density: 1.393 g/cm³
- Boiling Point: 337.8 °C at 760 mmHg
The presence of the bromine atom allows for electrophilic aromatic substitution reactions, while the ethoxyethoxy group may participate in nucleophilic substitution reactions under specific conditions.
Potential Biological Mechanisms
Compounds with similar structures often exhibit:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
These effects are generally attributed to their ability to interact with cellular pathways and molecular targets, including kinases and other signaling proteins .
Case Studies and Research Findings
While direct studies on this compound are scarce, research on structurally related compounds provides insights into its potential biological activity.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Bromo-6-methoxynaphthalene | Naphthalene derivative | Contains a methoxy group instead of an ethoxy group |
| 6-Ethoxynaphthalene | Naphthalene derivative | Lacks bromination; simpler structure |
| 2-Bromo-naphthalene | Naphthalene derivative | Only one bromine substitution; no additional groups |
The dual functionalization of this compound may confer distinct chemical reactivity and biological activity compared to its analogs.
Research Implications
The biological activity of this compound could be explored in various contexts, including:
- Pharmacological applications: Investigating its potential as an antimicrobial or anticancer agent.
- Environmental studies: Assessing its impact and degradation in biological systems.
Q & A
What synthetic methodologies are validated for preparing enantiomerically pure 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene?
Answer:
The compound can be synthesized via nucleophilic substitution of 6-bromo-2-naphthol with (1S)-1-ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The stereochemical integrity of the ethoxyethoxy group is maintained by using enantiomerically pure reagents and optimizing reaction time to prevent racemization . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity.
How can researchers mitigate selection bias in toxicokinetic studies of brominated naphthalene derivatives?
Answer:
Adopt risk-of-bias frameworks from authoritative guidelines (e.g., ATSDR):
- Randomization : Ensure dose groups are randomized to avoid systematic allocation errors.
- Blinding : Blind researchers and subjects to exposure levels during data collection.
- Outcome reporting : Use pre-registered protocols to ensure all measured endpoints (e.g., hepatic effects, metabolic clearance) are reported without omission .
What advanced analytical techniques resolve structural ambiguities in substituted naphthalene derivatives?
Answer:
- GC-MS : Quantifies volatile impurities (e.g., residual solvents) and confirms molecular weight via fragmentation patterns .
- NMR (¹H/¹³C) : Assigns regiochemistry of bromine and ethoxyethoxy substituents. NOESY can confirm spatial proximity of stereocenters .
- X-ray crystallography : Provides definitive stereochemical confirmation if crystalline derivatives are accessible.
How do stereochemical variations in the ethoxyethoxy group affect biological interactions?
Answer:
The (1S)-configuration may influence binding to cytochrome P450 enzymes or aryl hydrocarbon receptors due to steric or electronic mismatches. Molecular docking studies (e.g., with TRPC6 channels) suggest bulky substituents like naphthalene can cause unfavorable interactions, necessitating conformational analysis of the ethoxyethoxy group to optimize target engagement .
What methodological gaps exist in environmental fate studies of brominated naphthalenes?
Answer:
- Degradation pathways : Limited data on photolytic or microbial degradation products. Use LC-HRMS to track transformation intermediates in soil/water systems .
- Partitioning behavior : Predict log Kow values via computational models (e.g., EPI Suite) but validate experimentally using shake-flask methods.
How should researchers reconcile contradictory toxicity data for naphthalene derivatives?
Answer:
- Bias assessment : Apply ATSDR’s Risk of Bias questionnaires (Tables C-6/C-7) to evaluate study design flaws (e.g., incomplete outcome reporting, exposure misclassification) .
- Dose-response analysis : Compare NOAEL/LOAEL values across studies, adjusting for species-specific metabolic differences (e.g., murine vs. human CYP2F2 activity) .
What protocols ensure reproducibility in stereoselective alkylation reactions?
Answer:
- Solvent optimization : Use anhydrous DMF to minimize hydrolysis of the ethoxyethyl bromide.
- Temperature control : Maintain 80–100°C to balance reaction rate and stereochemical stability.
- Workup : Quench with ice-water to precipitate crude product, followed by column chromatography (silica gel, hexane/EtOAc gradient) .
What are the implications of IARC’s Group 2B classification for naphthalene derivative research?
Answer:
The classification (possibly carcinogenic) mandates rigorous exposure controls in lab settings:
- Use fume hoods and PPE during synthesis.
- Monitor airborne naphthalene levels via GC-MS in occupational studies .
- Prioritize in vitro genotoxicity assays (e.g., Ames test, micronucleus) before in vivo work.
How can computational modeling predict metabolic pathways of this compound?
Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp to estimate metabolic sites (e.g., O-dealkylation of ethoxyethoxy group).
- Docking simulations : Map interactions with CYP3A4/2E1 isoforms to predict hydroxylation or epoxidation .
- Validate predictions with in vitro microsomal assays (e.g., rat/human liver S9 fractions).
What experimental designs improve detection limits for naphthalene derivatives in environmental samples?
Answer:
- SPME-GC-MS : Solid-phase microextraction pre-concentrates trace analytes from air/water matrices.
- Isotope dilution : Use deuterated naphthalene as an internal standard to correct for matrix effects .
- Low-temperature trapping : Enhance volatility control in emission studies (e.g., 17°C vs. 21°C testing) .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
